2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
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Overview
Description
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylamine with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or nitro-substituted benzothiazoles
Scientific Research Applications
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with cell membrane receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1), which have diverse biological activities.
Pyrrolidines: Compounds with a pyrrolidine ring, known for their use in drug discovery and medicinal chemistry.
Uniqueness
2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1251925-41-3 |
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Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C14H16N2S/c1-9-5-7-10(8-6-9)14-16-12-4-2-3-11(15)13(12)17-14/h5-8,11H,2-4,15H2,1H3 |
InChI Key |
IRXJERWLIKJAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C(CCC3)N |
Origin of Product |
United States |
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